molecular formula C17H16F3N5O2 B12917197 Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-03-6

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B12917197
CAS No.: 82586-03-6
M. Wt: 379.34 g/mol
InChI Key: OBZDAKKBOPWMBN-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound belonging to the class of aminopyridines and derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrido-pyrazine structure

Preparation Methods

The synthesis of Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves multiple stepsThe final step involves the esterification of the carbamic acid moiety with ethanol under acidic conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its potency.

Comparison with Similar Compounds

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can be compared with other similar compounds, such as:

The unique presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds, potentially enhancing its effectiveness in various applications.

Properties

CAS No.

82586-03-6

Molecular Formula

C17H16F3N5O2

Molecular Weight

379.34 g/mol

IUPAC Name

ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C17H16F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-7,22H,2,8H2,1H3,(H3,21,24,25,26)

InChI Key

OBZDAKKBOPWMBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

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